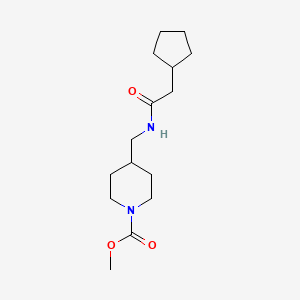

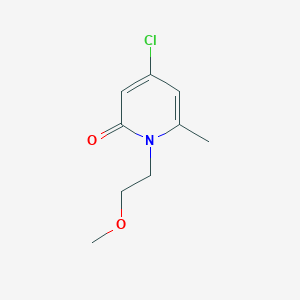

Methyl 4-((2-cyclopentylacetamido)methyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperidine derivatives can be complex and varied. For instance, one method for preparing a related compound, 4-methylpiperidine-2-carboxylate hydrochloride, involves using 4-methylpiperidine-2-carboxylic acid ethyl ester as a raw material, with phosphomolybdic acid as a catalyst .Chemical Reactions Analysis

Methyl piperidine-4-carboxylate, a related compound, is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis and Cardiovascular Activity : Research on the synthesis of nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, involving methylation processes and multicomponent synthesis, offers insights into the preparation of structurally complex compounds. Such compounds have been studied for their cardiovascular activity and electrochemical oxidation properties (Krauze et al., 2004).

Farnesyl Protein Transferase Inhibitors : The development of 4-amido, 4-carbamoyl, and 4-carboxamido derivatives of specific piperazine compounds as inhibitors of farnesyl protein transferase highlights the potential therapeutic applications of piperidine derivatives in cancer treatment (Mallams et al., 1998).

Palladium-catalyzed CH Functionalization : A study on oxindole synthesis via palladium-catalyzed CH functionalization involving piperidine derivatives emphasizes the importance of such compounds in the synthesis of biologically active molecules (Magano et al., 2014).

Polymer-bound 4-Dialkylamino Pyridines : The synthesis and characterization of polymer-bound 4-dialkylamino pyridines, including the preparation of 4-carboxy-N-(4'-pyridino) piperidine and its application in catalytic processes, demonstrate the versatility of piperidine derivatives in catalysis (Guendouz et al., 1988).

Biological and Medicinal Applications

Muscarinic M3 Receptor Antagonists : Research on 4-acetamidopiperidine derivatives for their selectivity as human muscarinic M3 receptor antagonists over M2 receptors indicates potential applications in treating diseases such as obstructive airway disease (Mitsuya et al., 1999).

Antimycobacterial Activity : The discovery of spiro-piperidin-4-ones with antimycobacterial activity through an atom economic and stereoselective synthesis process highlights the therapeutic potential of piperidine derivatives against Mycobacterium tuberculosis (Kumar et al., 2008).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known that piperidine derivatives, which this compound is a part of, have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Biochemical Pathways

The biochemical pathways affected by “Methyl 4-((2-cyclopentylacetamido)methyl)piperidine-1-carboxylate” are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “this compound” is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of the compound.

Propiedades

IUPAC Name |

methyl 4-[[(2-cyclopentylacetyl)amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O3/c1-20-15(19)17-8-6-13(7-9-17)11-16-14(18)10-12-4-2-3-5-12/h12-13H,2-11H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUVPFIOLZQDOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)CC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2440855.png)

![2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]acetic acid;hydrochloride](/img/structure/B2440857.png)

![2-(1H-indol-3-yl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B2440860.png)

![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-cyclohexylpropanamide](/img/structure/B2440869.png)

![3-[(4-Methoxypiperidin-1-yl)methyl]pyridine](/img/structure/B2440873.png)

![N-benzyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2440874.png)

![1-Bromo-3-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2440875.png)